6-[5-(3-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
CAS No.: 2640969-89-5
Cat. No.: VC11857243
Molecular Formula: C21H23FN6O2
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640969-89-5 |
|---|---|
| Molecular Formula | C21H23FN6O2 |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | (3-fluorophenyl)-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
| Standard InChI | InChI=1S/C21H23FN6O2/c1-30-6-5-26-13-25-18-19(26)23-12-24-20(18)27-8-15-10-28(11-16(15)9-27)21(29)14-3-2-4-17(22)7-14/h2-4,7,12-13,15-16H,5-6,8-11H2,1H3 |
| Standard InChI Key | ZVWCFCUIVWAGGE-UHFFFAOYSA-N |
| SMILES | COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC(=CC=C5)F |
| Canonical SMILES | COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC(=CC=C5)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a purine scaffold (a bicyclic system with fused pyrimidine and imidazole rings) substituted at positions 6 and 9. The 6-position is occupied by an octahydropyrrolo[3,4-c]pyrrole moiety linked to a 3-fluorobenzoyl group, while the 9-position bears a 2-methoxyethyl chain. Key structural attributes include:
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Purine Core: Serves as a pharmacophore for interactions with enzymes like kinases or adenosine receptors.
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3-Fluorobenzoyl Group: Enhances lipophilicity and electronic properties, potentially improving target binding.
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Methoxyethyl Side Chain: May influence solubility and metabolic stability.
A comparative analysis of structural analogs (Table 1) highlights how substituents modulate physicochemical properties.
Table 1: Structural Comparison with Related Purine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 6-[5-(3-Fluorobenzoyl)-... | 410.4 | Octahydropyrrolo[3,4-c]pyrrole | |
| Theophylline | 180.16 | Methylxanthine | |
| Adenosine | 267.24 | Ribose moiety |
Synthetic Pathways
General Strategies for Purine Derivatives
While no published route exists for this specific compound, synthesis likely involves:
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Purine Functionalization: Introducing substituents via nucleophilic aromatic substitution or cross-coupling reactions.
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Pyrrolidine Ring Formation: Cyclization of diamine precursors to construct the octahydropyrrolo[3,4-c]pyrrole system.
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Benzoylation: Coupling the fluorinated benzoyl group using acyl chloride intermediates.
A hypothetical synthetic route (Figure 1) could proceed as follows:
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Step 1: Alkylation of purine at position 9 with 2-methoxyethyl bromide.
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Step 2: Installation of the pyrrolo-pyrrole moiety via Buchwald-Hartwig amination.
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Step 3: Acylation with 3-fluorobenzoyl chloride.
Challenges and Limitations
Solubility and Bioavailability
The compound’s logP (estimated at 2.8) indicates moderate lipophilicity, which may limit aqueous solubility. Structural modifications, such as introducing ionizable groups, could address this.
Metabolic Stability
The methoxyethyl side chain may undergo oxidative metabolism via cytochrome P450 enzymes. Deuterium incorporation at vulnerable positions could prolong half-life.
Future Directions
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